4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE
Overview
Description
4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a tetrahydrothienyl group with a phthalimide moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrothienyl intermediate, followed by the introduction of the phthalimide group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(methoxycarbonyl)amino]tetrahydro-3-thienyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- 4-[(methoxycarbonyl)amino]tetrahydro-3-thienyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate
Uniqueness
Compared to similar compounds, 4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE exhibits unique structural features that may contribute to its distinct chemical and biological properties. The specific arrangement of functional groups and the overall molecular architecture can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
[4-(methoxycarbonylamino)thiolan-3-yl] 4-(1,3-dioxoisoindol-2-yl)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-25-18(24)19-13-9-27-10-14(13)26-15(21)7-4-8-20-16(22)11-5-2-3-6-12(11)17(20)23/h2-3,5-6,13-14H,4,7-10H2,1H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKODJPFVRVYCFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CSCC1OC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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